Cas no 79887-09-5 (1-butyl-4-ethynylbenzene)

1-butyl-4-ethynylbenzene structure
1-butyl-4-ethynylbenzene structure
Product Name:1-butyl-4-ethynylbenzene
CAS 번호:79887-09-5
MF:C12H14
메가와트:158.239563465118
MDL:MFCD00173885
CID:60143
PubChem ID:2775132
Update Time:2024-10-27

1-butyl-4-ethynylbenzene 화학적 및 물리적 성질

이름 및 식별자

    • 4-Butylphenylacetylene
    • 1-Butyl-4-ethynylbenzene
    • 1-Butyl-4-eth-1-ynylbenzene
    • EN300-298703
    • 4-n-Butylphenylacetylene
    • MFCD00173885
    • 1-Butyl-4-ethynylbenzene, 95%
    • B2301
    • Benzene, 1-butyl-4-ethynyl-
    • 1-butyl-4-ethynyl-benzene
    • P-BUTYLPHENYLACETYLENE
    • A839778
    • FT-0687691
    • J-504476
    • SY018460
    • (p-butylphenyl)acetylene
    • AM20060732
    • ZVWWYEHVIRMJIE-UHFFFAOYSA-N
    • AKOS005146062
    • CS-W016197
    • 79887-09-5
    • DS-14234
    • 1-Butyl-4-eth1-ynylbenzene
    • 1-n-butyl-4-ethynylbenzene
    • FT-0607561
    • DTXSID40379404
    • 1-eth-1-ynyl-4-butylbenzene
    • 1-Butyl-4-ethynylbenzene (ACI)
    • 1-Butyl-4-ethynlbenzene
    • 1-Ethynyl-4-butylbenzene
    • DB-009025
    • 1-butyl-4-ethynylbenzene
    • MDL: MFCD00173885
    • 인치: 1S/C12H14/c1-3-5-6-12-9-7-11(4-2)8-10-12/h2,7-10H,3,5-6H2,1H3
    • InChIKey: ZVWWYEHVIRMJIE-UHFFFAOYSA-N
    • 미소: C#CC1C=CC(CCCC)=CC=1

계산된 속성

  • 정밀분자량: 158.11000
  • 동위원소 질량: 158.11
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 152
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 4
  • 토폴로지 분자 극성 표면적: 0A^2

실험적 성질

  • 색과 성상: 액체
  • 밀도: 0.906 g/mL at 25 °C(lit.)
  • 융해점: No data available
  • 비등점: 70-71°C at 3 mmHg
  • 플래시 포인트: 화씨 온도: 213.8°f< br / >섭씨: 101°C< br / >
  • 굴절률: n20/D 1.527(lit.)
  • PSA: 0.00000
  • LogP: 3.01050
  • 용해성: 미확정

1-butyl-4-ethynylbenzene 보안 정보

1-butyl-4-ethynylbenzene 세관 데이터

  • 세관 번호:2902909090
  • 세관 데이터:

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    2902909090

    개요:

    2902909090. 기타 방향족 탄화수소.부가가치세: 17.0%.?? ???:9.0%. ?? ??: 없습니다.??? ??:2.0%. ????:30.0%

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    요약:

    2902909090 기타 방향족탄화수소.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:2.0%.General tariff:30.0%

1-butyl-4-ethynylbenzene 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Fluorochem
067930-5g
1-Butyl-4-eth-1-ynylbenzene
79887-09-5 97%
5g
£10.00 2022-03-01
Fluorochem
067930-10g
1-Butyl-4-eth-1-ynylbenzene
79887-09-5 97%
10g
£16.00 2022-03-01
Fluorochem
067930-25g
1-Butyl-4-eth-1-ynylbenzene
79887-09-5 97%
25g
£29.00 2022-03-01
Fluorochem
067930-100g
1-Butyl-4-eth-1-ynylbenzene
79887-09-5 97%
100g
£73.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B124313-100g
1-butyl-4-ethynylbenzene
79887-09-5 >96.0%(GC)
100g
¥848.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B124313-5g
1-butyl-4-ethynylbenzene
79887-09-5 >96.0%(GC)
5g
¥70.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B124313-25g
1-butyl-4-ethynylbenzene
79887-09-5 >96.0%(GC)
25g
¥265.90 2023-09-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001768-25g
1-butyl-4-ethynylbenzene
79887-09-5 96%
25g
¥183 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001768-5g
1-butyl-4-ethynylbenzene
79887-09-5 96%
5g
¥42 2024-05-21
TRC
B809778-50mg
4-Butylphenylacetylene
79887-09-5
50mg
$ 50.00 2022-06-06

1-butyl-4-ethynylbenzene 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
참조
Synthesis of substituted helicenes by Ir-catalyzed annulative coupling of biarylcarboxylic acid chlorides with alkynes
Kamikawa, Ken; et al, Bulletin of the Chemical Society of Japan, 2018, 91(7), 1069-1074

합성 방법 2

반응 조건
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium ;  rt; 21 h, 90 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
참조
Reaction Selectivity in On-Surface Chemistry by Surface Coverage Control-Alkyne Dimerization versus Alkyne Trimerization
Klaasen, Henning; et al, Chemistry - A European Journal, 2018, 24(57), 15303-15308

합성 방법 3

반응 조건
1.1 Reagents: Bromine Catalysts: Carbon tetrachloride
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  reflux
참조
Synthesis and property of liquid crystal compounds: trans-cyclohexyltolan-type with lateral fluorines
Wang, Xiao-Wei; et al, Yingyong Huaxue, 2004, 21(3), 281-285

합성 방법 4

반응 조건
1.1 Reagents: p-Toluenesulfonic acid
2.1 Reagents: Bromine Catalysts: Carbon tetrachloride
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  reflux
참조
Synthesis and property of liquid crystal compounds: trans-cyclohexyltolan-type with lateral fluorines
Wang, Xiao-Wei; et al, Yingyong Huaxue, 2004, 21(3), 281-285

합성 방법 5

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
1.2 Solvents: Water ;  rt
참조
The synthesis of [1,2,3]-triazole-based bent core liquid crystals via microwave-mediated 'Click Reaction' and their mesomorphic behaviour
Wang, Kunlun; et al, Liquid Crystals, 2019, 46(2), 257-271

합성 방법 6

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  10 h, reflux
참조
Synthesis and characterization of the multi-photon absorption and excited-state properties of a neat liquid 4-propyl 4'-butyl diphenyl acetylene
Khoo, Iam Choon; et al, Journal of Materials Chemistry, 2009, 19(40), 7525-7531

합성 방법 7

반응 조건
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  16 h, 40 °C
참조
Metal-free oxidative phosphinylation of aryl alkynes to β-ketophosphine oxides via visible-light photoredox catalysis
Bu, Mei-jie; et al, Catalysis Science & Technology, 2016, 6(2), 413-416

합성 방법 8

반응 조건
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  18 h, 70 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  21 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Regio- and stereoselective synthesis of bromoalkenes by homolytic hydrobromination of alkynes with hydrogen bromide
Kumaki, Wataru; et al, Tetrahedron, 2022, 110,

합성 방법 9

반응 조건
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
참조
BF3·OEt2-Promoted Propargyl Alcohol Rearrangement/[1,5]-Hydride Transfer/Cyclization Cascade Affording Tetrahydroquinolines
Zhao, Shuang; et al, Organic Letters, 2019, 21(11), 3990-3993

합성 방법 10

반응 조건
1.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Palladium chloride ,  Cuprous iodide ;  1.5 h, 60 °C; 60 °C → rt
1.2 Reagents: Diisopropylamine ;  12 h, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
2.2 Solvents: Water ;  rt
참조
The synthesis of [1,2,3]-triazole-based bent core liquid crystals via microwave-mediated 'Click Reaction' and their mesomorphic behaviour
Wang, Kunlun; et al, Liquid Crystals, 2019, 46(2), 257-271

합성 방법 11

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  reflux
참조
Synthesis and property of liquid crystal compounds: trans-cyclohexyltolan-type with lateral fluorines
Wang, Xiao-Wei; et al, Yingyong Huaxue, 2004, 21(3), 281-285

합성 방법 12

반응 조건
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  rt; overnight, reflux; reflux → rt
2.1 Reagents: Sodium hydroxide Solvents: Toluene ;  10 h, reflux
참조
Synthesis and characterization of the multi-photon absorption and excited-state properties of a neat liquid 4-propyl 4'-butyl diphenyl acetylene
Khoo, Iam Choon; et al, Journal of Materials Chemistry, 2009, 19(40), 7525-7531

합성 방법 13

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C; overnight, rt
2.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Palladium chloride ,  Cuprous iodide ;  1.5 h, 60 °C; 60 °C → rt
2.2 Reagents: Diisopropylamine ;  12 h, rt
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
3.2 Solvents: Water ;  rt
참조
The synthesis of [1,2,3]-triazole-based bent core liquid crystals via microwave-mediated 'Click Reaction' and their mesomorphic behaviour
Wang, Kunlun; et al, Liquid Crystals, 2019, 46(2), 257-271

합성 방법 14

반응 조건
1.1 Reagents: Hydrogen ,  Nickel ;  1.8 MPa
2.1 Reagents: p-Toluenesulfonic acid
3.1 Reagents: Bromine Catalysts: Carbon tetrachloride
4.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  reflux
참조
Synthesis and property of liquid crystal compounds: trans-cyclohexyltolan-type with lateral fluorines
Wang, Xiao-Wei; et al, Yingyong Huaxue, 2004, 21(3), 281-285

합성 방법 15

반응 조건
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  < 5 °C
2.1 Reagents: Hydrogen ,  Nickel ;  1.8 MPa
3.1 Reagents: p-Toluenesulfonic acid
4.1 Reagents: Bromine Catalysts: Carbon tetrachloride
5.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  reflux
참조
Synthesis and property of liquid crystal compounds: trans-cyclohexyltolan-type with lateral fluorines
Wang, Xiao-Wei; et al, Yingyong Huaxue, 2004, 21(3), 281-285

1-butyl-4-ethynylbenzene Raw materials

1-butyl-4-ethynylbenzene Preparation Products

추천 공급업체
Jiangsu Kolod Food Ingredients Co.,ltd
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TAIXING JOXIN BIO-TEC CO.,LTD.
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上海帛亦医药科技有限公司
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중국 공급자
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Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
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Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
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Audited Supplier 감사 대상 공급업체
중국 공급자
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Zouping Mingyuan Import and Export Trading Co., Ltd